5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxadiazole ring substituted with an amine group at the 2-position.
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses and regulation of neuronal excitability.
Mode of Action
The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitability. The compound also influences the GABA transporter, potentially enhancing the inhibitory effects of GABA in the nervous system .
Biochemical Pathways
The affected pathways primarily involve the transmission of nerve impulses. By inhibiting sodium and calcium channels, the compound disrupts the normal flow of these ions, which is necessary for the propagation of action potentials. This can lead to a decrease in neuronal excitability and potentially exert anticonvulsant effects .
Pharmacokinetics
The compound’s efficacy in animal models of epilepsy suggests that it has sufficient bioavailability to exert its effects
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can help to prevent the abnormal electrical activity that characterizes seizures . In addition, the compound has shown antinociceptive activity, suggesting that it may also have potential as a pain reliever .
Biochemical Analysis
Biochemical Properties
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response . The compound binds to the catalytic domains of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Additionally, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with COX and LOX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of inflammatory mediators . Additionally, this compound may modulate the activity of transcription factors, leading to altered gene expression patterns that influence cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can produce significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals may influence its localization, thereby affecting its interaction with biomolecules and overall cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates potential therapeutic applications in treating epilepsy and pain management.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound also features a thiophene ring and has shown higher efficacy in anticonvulsant tests compared to reference drugs.
Tiagabine: Contains a 3-methylthiophene ring and is used as an antiepileptic drug.
Ethosuximide: Contains a pyrrolidine-2,5-dione core and is used to treat epilepsy.
Uniqueness
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for therapeutic applications.
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMICPXEHOKXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640829 | |
Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017048-74-6 | |
Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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